molecular formula C14H9F6N3O3S B2940827 N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-[4-(trifluoromethoxy)phenyl]urea CAS No. 320420-63-1

N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-[4-(trifluoromethoxy)phenyl]urea

Cat. No.: B2940827
CAS No.: 320420-63-1
M. Wt: 413.29
InChI Key: URILTYHIZOUFCL-UHFFFAOYSA-N
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Description

N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-[4-(trifluoromethoxy)phenyl]urea is a synthetic urea derivative featuring a thiazole ring substituted with a trifluoromethyl group at position 4 and a methyl group at position 2. The urea moiety bridges the thiazole-carbonyl group and a para-trifluoromethoxyphenyl ring. This compound is hypothesized to exhibit pesticidal or herbicidal activity, given its structural resemblance to agrochemicals targeting metabolic pathways or receptor proteins in pests .

Properties

IUPAC Name

2-methyl-N-[[4-(trifluoromethoxy)phenyl]carbamoyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F6N3O3S/c1-6-21-10(13(15,16)17)9(27-6)11(24)23-12(25)22-7-2-4-8(5-3-7)26-14(18,19)20/h2-5H,1H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URILTYHIZOUFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F6N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N’-[4-(trifluoromethoxy)phenyl]urea typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of 2-methyl-4-(trifluoromethyl)thioamide with appropriate reagents under controlled conditions.

    Carbonylation: The thiazole derivative is then subjected to carbonylation using phosgene or other carbonylating agents to introduce the carbonyl group.

    Urea Formation: The final step involves the reaction of the carbonylated thiazole with 4-(trifluoromethoxy)aniline in the presence of a coupling agent such as carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or amines under suitable conditions.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N’-[4-(trifluoromethoxy)phenyl]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to modulate specific biological pathways makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In the industrial sector, this compound is used in the development of advanced materials and agrochemicals. Its stability and reactivity make it suitable for various applications, including coatings, polymers, and pesticides.

Mechanism of Action

The mechanism of action of N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N’-[4-(trifluoromethoxy)phenyl]urea involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. The thiazole ring can interact with nucleophilic sites on proteins, affecting their function and signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

  • N-(4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl)-N'-(4-(trifluoromethyl)phenyl)urea (CAS RN: 1163719-57-0): Replaces the thiazole ring with a pyridine-carboxamide group and lacks the trifluoromethoxy substituent. This compound’s pyridine moiety may alter binding affinity to target enzymes compared to the thiazole-based structure of the query compound .
  • Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea): A herbicidal urea with dimethylamino and 3-trifluoromethylphenyl groups. The absence of a heterocyclic carbonyl group reduces its metabolic stability compared to the query compound .
  • Teflubenzuron (N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide): A benzoylurea insecticide. Unlike the query compound, it lacks a thiazole ring but shares the trifluoromethyl-substituted aromatic system, critical for chitin synthesis inhibition .

Structural Differences and Implications :

  • Heterocyclic Core : The thiazole ring in the query compound may enhance electron-withdrawing effects, improving binding to target proteins versus pyridine or benzamide analogs .
  • Substituent Position: The para-trifluoromethoxy group on the phenyl ring (vs.
Physicochemical Properties
Compound Name Melting Point (°C) Solubility (LogP) Key Substituents
Query Compound Not reported Estimated ~4.2* Thiazole, CF₃, OCF₃
N-(4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl)-N'-(4-(trifluoromethyl)phenyl)urea 207–209 ~3.8 Pyridine, CF₃, methylcarbamoyl
Fluometuron 163–164 2.3 Dimethylamino, 3-CF₃-phenyl
Teflubenzuron 222–223 4.5 Benzamide, dichloro-difluoro-phenyl

*Estimated using fragment-based methods (thiazole LogP ~1.5; trifluoromethoxyphenyl ~2.7).

Key Observations :

  • The query compound’s higher predicted LogP compared to fluometuron suggests greater lipophilicity, favoring cuticular penetration in insects.
  • The pyridine analog’s lower melting point (207–209°C vs. teflubenzuron’s 222–223°C) may reflect reduced crystallinity due to the carbamoyl group .

Biological Activity

N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-[4-(trifluoromethoxy)phenyl]urea, a compound with significant potential in medicinal chemistry, is characterized by its unique structural features that contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications in pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

  • Molecular Formula : C14H9F6N3O3S
  • Molecular Weight : 391.29 g/mol
  • CAS Number : 1483659

The compound features a thiazole ring, which is known for its bioactivity, particularly in antimicrobial and anti-inflammatory contexts. The presence of trifluoromethyl and trifluoromethoxy groups enhances lipophilicity and biological activity.

Antimicrobial Properties

Research indicates that compounds containing thiazole moieties exhibit notable antimicrobial properties. For instance, derivatives of thiazoles have been shown to inhibit various bacterial strains. A study focusing on structural analogs of thiazoles demonstrated effective inhibition against Mycobacterium tuberculosis with an IC50 value as low as 7.7 μM, suggesting that modifications to the thiazole scaffold significantly influence bioactivity .

The mechanism of action for this compound likely involves the inhibition of key enzymes within bacterial pathways. For example, docking studies have shown that thiazole-based compounds can effectively bind to MurB enzymes, critical for bacterial cell wall synthesis . The presence of electron-withdrawing groups like trifluoromethyl enhances binding affinity due to increased hydrophobic interactions.

Anti-Cancer Activity

Emerging studies have also highlighted the potential anti-cancer properties of thiazole derivatives. The ability to induce apoptosis in cancer cells has been observed with certain thiazole-containing compounds. In vitro studies revealed that these compounds can trigger cell cycle arrest and apoptosis in various cancer cell lines .

Case Study 1: Anti-Tuberculosis Activity

A recent study evaluated the anti-tuberculosis efficacy of this compound alongside other thiazole derivatives. The results indicated that this compound exhibited significant bactericidal activity against multidrug-resistant strains of Mycobacterium tuberculosis, making it a candidate for further development as an anti-tuberculosis agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The findings demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent cytotoxicity at micromolar concentrations. Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways .

Data Summary Table

PropertyValue
Molecular FormulaC14H9F6N3O3S
Molecular Weight391.29 g/mol
CAS Number1483659
Antimicrobial IC50 (μM)7.7 (against M. tuberculosis)
Cancer Cell Line IC50 (μM)Varies (potent cytotoxicity)

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